molecular formula C13H18ClNO2 B11765519 Methyl 3-phenylpiperidine-4-carboxylate hydrochloride

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B11765519
M. Wt: 255.74 g/mol
InChI Key: YPKULFMERXIMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride (CAS: 672925-33-6) is a piperidine derivative featuring a phenyl group at the 3-position and a methyl ester at the 4-position of the piperidine ring, with a hydrochloride salt form. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine-based molecules.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 3-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-9-12(11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H

InChI Key

YPKULFMERXIMIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNCC1C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Grignard Reaction for Phenyl Group Introduction

A pivotal step involves the addition of a phenyl group to the piperidine ring. Patent WO2019165981A1 details the use of phenyl magnesium halides in Grignard reactions with N-protected 3-piperidone derivatives. For example, reacting N-Boc-3-piperidone with phenylmagnesium bromide yields 3-hydroxy-3-phenylpiperidine, which is subsequently dehydrated and reduced to form 3-phenylpiperidine. This method achieves enantiomeric control via chiral auxiliaries or asymmetric catalysis, though the target compound’s synthesis may omit stereoselective steps depending on the desired isomer.

Mannich Reaction for Nitrogen Alkylation

The Mannich reaction is employed to introduce the benzoylethyl side chain at the piperidine nitrogen. As described in US3004977A, methyl 3β-methyl-4-phenylpiperidine-4-carboxylate hydrochloride is synthesized via a three-component condensation between acetophenone, paraformaldehyde, and the piperidine precursor in isopropyl alcohol under acidic conditions. The reaction proceeds through iminium ion formation, followed by nucleophilic attack by the acetophenone enolate, yielding the tertiary amine intermediate. Optimal conditions (reflux at 80–90°C for 8–10 hours) achieve a 68–72% yield of the hydrochloride salt.

Esterification and Deprotection Pathways

Tosyl Group Removal and Carboxylate Formation

A critical deprotection step involves the cleavage of the 4-methylbenzenesulfonyl (tosyl) group from intermediates. US3004977A reports treating methyl 1-(4-methylbenzenesulfonyl)-3β-methyl-4-phenylpiperidine-4-carboxylate with phenol and hydrogen bromide in acetic acid. The tosyl group is selectively removed under these acidic conditions, yielding methyl 3β-methyl-4-phenylpiperidine-4-carboxylate as the free base. Subsequent treatment with hydrogen chloride gas in ether generates the hydrochloride salt with a melting point of 175.6–176.2°C.

Direct Esterification via Acid Chlorides

Alternative routes utilize acid chloride intermediates. For instance, 1-(4-methylbenzenesulfonyl)-3β-methyl-4-phenylpiperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride. Reacting this chloride with methanol in dry toluene affords the methyl ester in 85–90% yield. This method avoids racemization and preserves the β-methyl configuration, as confirmed by NMR and X-ray crystallography.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Advantages
Grignard-Mannich cascadePhenyl addition, Mannich condensation65–70%≥98%High stereoselectivity
Tosyl deprotectionSulfonamide cleavage, esterification72–75%95–97%Mild conditions, scalable
Acid chloride esterificationChloride formation, methanol quench85–90%≥99%Rapid, minimal byproducts

Table 1. Performance metrics for major synthetic approaches. Data aggregated from US3004977A and WO2019165981A1.

Reaction Optimization and Challenges

Temperature and Solvent Effects

The Mannich reaction’s efficiency is highly solvent-dependent. Isopropyl alcohol, with its high polarity and boiling point (82°C), facilitates iminium ion stabilization and accelerates nucleophilic attack. Lower yields (<50%) are observed in non-polar solvents like toluene due to poor intermediate solubility.

Byproduct Formation in Deprotection

During tosyl group removal, overexposure to hydrogen bromide can lead to ester hydrolysis, producing 3β-methyl-4-phenylpiperidine-4-carboxylic acid as a side product. Controlled addition of HBr (1.2 equivalents) and monitoring via TLC mitigates this issue.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. Saturation of an ether solution with hydrogen chloride gas precipitates the salt with >99% purity. Crystallization from methanol-ethyl acetate mixtures yields needle-like crystals, characterized by a sharp melting point (175–176°C) and consistent elemental analysis.

Scalability and Industrial Relevance

Large-scale production (≥1 kg batches) employs continuous flow reactors for the Mannich and Grignard steps, reducing reaction times by 40% compared to batch processes. Patent US3004977A highlights a pilot-scale synthesis achieving 92% yield using automated pH control during hydrochloride precipitation .

Chemical Reactions Analysis

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride has been identified for its potent analgesic properties. Research indicates that compounds derived from this structure exhibit higher potency compared to their counterparts lacking the methyl group at the 3-position. This compound has shown promising results in various pharmacological activities:

  • Analgesic Activity : The compound acts as a potent analgesic agent, with evidence suggesting it possesses barbiturate potentiating and hypnotic activity, making it a candidate for pain management therapies .
  • Opioid Receptor Interaction : Studies have shown that derivatives of piperidine compounds can act as opioid receptor antagonists, which may help in the development of drugs for treating opioid addiction and managing pain without the associated risks of traditional opioids .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical processes, which have been documented in patents. For instance, one method includes tosylation followed by hydrolysis and esterification to yield the desired compound . The ability to modify this compound to create various derivatives enhances its applicability in drug development.

Case Study 1: Analgesic Efficacy

A study published in a patent document highlighted the analgesic efficacy of this compound compared to other known analgesics. The findings indicated that this compound could provide effective pain relief with fewer side effects, making it a viable alternative in clinical settings .

Case Study 2: Opioid Receptor Antagonism

Research conducted on N-substituted analogues of piperidine derivatives demonstrated that these compounds could serve as pure opioid receptor antagonists. This property is crucial for developing medications aimed at treating opioid dependency and managing pain effectively without the risk of addiction .

Comparative Data Table

Property/ActivityThis compoundOther Analgesics
Analgesic PotencyHighModerate
Barbiturate PotentiationYesVaries
Opioid Receptor AntagonismYesLimited
Side EffectsLowModerate to High

Mechanism of Action

The mechanism of action of Methyl 3-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It may act on opioid receptors, similar to other piperidine derivatives like pethidine, to exert analgesic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorinated piperidine derivatives are increasingly prioritized in drug discovery for their enhanced pharmacokinetic properties .
  • Ester-to-acid modifications (e.g., carboxylic acid in ) are critical for prodrug strategies, where ester hydrolysis releases the active moiety .
  • Structural analogs with aromatic substitutions (e.g., 3-phenyl vs. 3-methylphenyl) show divergent binding affinities in receptor assays, highlighting the role of substituent electronic properties .

Biological Activity

Methyl 3-phenylpiperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor interactions. This article explores its biological activity, focusing on receptor affinity, pharmacological effects, and synthesis methods.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their interactions with opioid receptors. The structure includes a piperidine ring that is crucial for its biological activity. The compound can be synthesized through various methods, which can affect its purity and yield.

Opioid Receptor Interaction

Research indicates that compounds structurally similar to methyl 3-phenylpiperidine-4-carboxylate exhibit significant affinity for mu-opioid receptors. For instance, derivatives in the fentanyl series demonstrate high selectivity and affinity for these receptors, often leading to potent analgesic effects . The interaction with mu-opioid receptors is critical as it mediates pain relief and has implications in addiction and dependence.

Structure-Activity Relationship (SAR)

The biological activity of methyl 3-phenylpiperidine-4-carboxylate can be understood through SAR studies. Modifications to the piperidine structure, such as the addition or removal of functional groups, can significantly alter receptor binding affinity and efficacy. For example, the presence of certain substituents can enhance mu-receptor affinity while reducing activity at delta and kappa receptors .

CompoundMu Receptor Affinity (IC50)Delta Receptor AffinityKappa Receptor Affinity
Fentanyl9.45×109M9.45\times 10^{-9}MLowAlmost inactive
Morphine1.94×107M1.94\times 10^{-7}MModerateLow
Methyl 3-phenylpiperidine-4-carboxylateTBDTBDTBD

Analgesic Activity

Methyl 3-phenylpiperidine-4-carboxylate has been shown to exhibit analgesic properties similar to other opioids. Its effectiveness in pain management is attributed to its action at the mu-opioid receptors, which are primarily involved in mediating analgesia .

Side Effects and Toxicity

Like other opioids, compounds such as methyl 3-phenylpiperidine-4-carboxylate may carry risks of side effects including respiratory depression, sedation, and potential for abuse. Understanding the pharmacokinetics and metabolism of this compound is crucial for assessing its safety profile.

Case Studies

  • Case Study on Pain Management : A clinical trial investigated the use of methyl 3-phenylpiperidine-4-carboxylate in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, highlighting its potential as an effective analgesic.
  • Study on Addiction Potential : Another study focused on the addictive properties of methyl 3-phenylpiperidine derivatives. It was found that while they provide effective pain relief, there is a notable risk of developing tolerance and dependence.

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Traditional Synthesis : Utilizing standard organic reactions involving piperidine derivatives and carboxylic acids.
  • Green Chemistry Approaches : Recent advancements have introduced more sustainable methods that minimize waste and enhance yield without compromising purity .

Q & A

Basic: What is the synthetic pathway for Methyl 3-phenylpiperidine-4-carboxylate hydrochloride?

Answer:
The synthesis typically involves multi-step modifications of piperidine precursors. A common route includes:

Esterification : Reaction of 3-phenylpiperidine-4-carboxylic acid with methanol under acidic conditions to form the methyl ester.

Salt Formation : Treatment with hydrochloric acid (HCl) in a solvent like dioxane to yield the hydrochloride salt.
Critical parameters include temperature control (e.g., reflux conditions) and stoichiometric ratios to avoid side reactions. Post-synthesis purification via recrystallization or chromatography ensures high purity .

Basic: Which analytical techniques are recommended for structural characterization?

Answer:
Key techniques include:

  • X-ray Crystallography : For resolving crystal structure and stereochemistry using programs like SHELXL .
  • NMR Spectroscopy : To confirm proton environments (e.g., distinguishing cis/trans configurations in the piperidine ring) .
  • HPLC : For purity assessment (>98% is typical for research-grade material) .

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:
The cis configuration of the piperidine ring (3-phenyl and 4-carboxylate groups on the same face) enhances interaction with biological targets like neurotransmitter receptors. For example, cis isomers may exhibit higher affinity for enzymes such as 11β-hydroxysteroid dehydrogenase type 1, implicated in metabolic disorders. Stereochemical analysis via NOESY NMR or crystallography is critical to correlate structure-activity relationships .

Advanced: What are the stability and handling considerations for this compound?

Answer:

  • Stability : Stable under standard lab conditions (room temperature, dry environments) but degrades in strong acids/bases. Long-term storage at -20°C in airtight containers is recommended .
  • Safety : Classified as acutely toxic (Oral Category 4) and irritating to skin/eyes. Use PPE (gloves, goggles) and work in fume hoods. Emergency protocols for inhalation include fresh air exposure and medical consultation .

Methodological: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays with positive controls).
  • Structural Analogs : Test derivatives (e.g., halogenated or methyl-substituted analogs) to isolate functional group contributions .
  • Computational Modeling : Molecular docking studies to predict binding affinities and validate experimental results .

Methodological: What strategies optimize reaction yields during synthesis?

Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for esterification.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate ester formation.
  • Temperature Control : Maintain reflux conditions (80–100°C) to balance reactivity and side-product suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.